molecular formula C9H10F3NO B3108518 O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamine CAS No. 166315-81-7

O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamine

Cat. No.: B3108518
CAS No.: 166315-81-7
M. Wt: 205.18 g/mol
InChI Key: FZLKWLBPQBWLCU-UHFFFAOYSA-N
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Description

“O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamine” is a chemical compound with the molecular formula C9H10F3NO . It is also known as 1-[3-(Trifluoromethyl)phenyl]ethanone oxime . This compound is used in various chemical reactions and laboratory applications.


Synthesis Analysis

The synthesis of this compound involves a process that provides highly pure 1-[3-(trifluoromethyl)phenyl]ethanone Oxime in lesser numbers of reaction steps as compared to existing processes and with less than 0.1% unknown impurity .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 10 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen and oxygen atom each . The InChI code for this compound is 1S/C9H10F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11)12/h2-5,14H,1H3 .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 205.18 g/mol . More detailed physical and chemical properties are not available in the current literature.

Properties

IUPAC Name

O-[1-[3-(trifluoromethyl)phenyl]ethyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6(14-13)7-3-2-4-8(5-7)9(10,11)12/h2-6H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLKWLBPQBWLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamine
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O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamine
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O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamine
Reactant of Route 4
O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamine
Reactant of Route 5
O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamine
Reactant of Route 6
O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamine

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